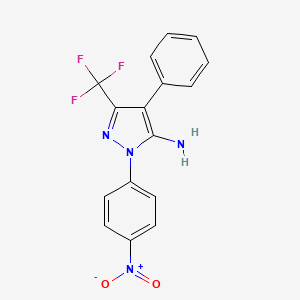![molecular formula C18H20O4S B14531870 Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate CAS No. 62636-92-4](/img/structure/B14531870.png)
Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with a hydroxypentyl group and a benzoate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides and thiophene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylates
- 2-Substituted thiophene derivatives
- 3-Hydroxy-2-thiophene carboxylic derivatives
Uniqueness
Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62636-92-4 |
|---|---|
Molecular Formula |
C18H20O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate |
InChI |
InChI=1S/C18H20O4S/c1-22-18(21)15-9-5-4-8-14(15)17(20)16-11-10-13(23-16)7-3-2-6-12-19/h4-5,8-11,19H,2-3,6-7,12H2,1H3 |
InChI Key |
CJJIUTWPEDDDAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(S2)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one](/img/structure/B14531788.png)
![4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile](/img/structure/B14531799.png)
![1-[2-(3,3-Dimethoxypropyl)cyclopent-1-en-1-yl]oct-1-en-3-one](/img/structure/B14531807.png)
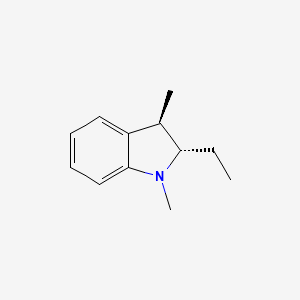
![1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-](/img/structure/B14531812.png)
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
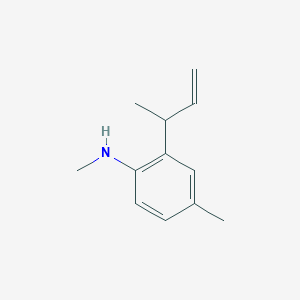
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
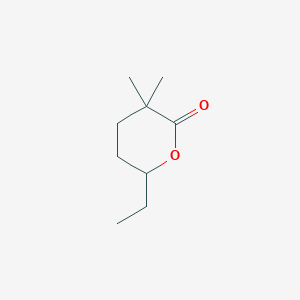
methanone](/img/structure/B14531846.png)
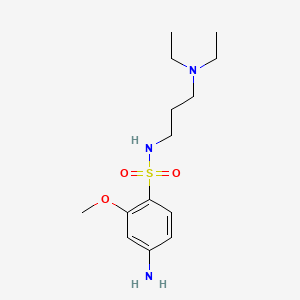

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
